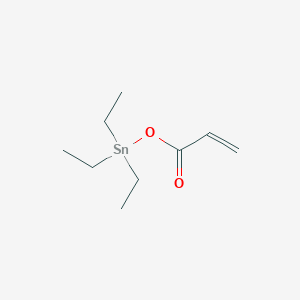

(Acryloyloxy)(triethyl)stannane

Beschreibung

(Acryloyloxy)(triethyl)stannane is an organotin compound characterized by a triethyltin group bonded to an acryloyloxy moiety. Structurally, it consists of three ethyl groups (C₂H₅) attached to a tin atom, with the fourth bond occupied by an acryloyloxy group (O-CO-CH₂CH₂, featuring a reactive α,β-unsaturated carbonyl system). This compound is part of a broader class of organotin esters, which are notable for their applications in organic synthesis and industrial processes.

Organotin compounds like (acryloyloxy)(triethyl)stannane are regulated due to their environmental and toxicological risks. Evidence indicates that certain organotin compounds, including structurally similar derivatives, are prohibited for intentional use in industrial applications due to their persistence and toxicity .

Eigenschaften

CAS-Nummer |

51248-79-4 |

|---|---|

Molekularformel |

C9H18O2Sn |

Molekulargewicht |

276.95 g/mol |

IUPAC-Name |

triethylstannyl prop-2-enoate |

InChI |

InChI=1S/C3H4O2.3C2H5.Sn/c1-2-3(4)5;3*1-2;/h2H,1H2,(H,4,5);3*1H2,2H3;/q;;;;+1/p-1 |

InChI-Schlüssel |

NLTRLQSEZRUEGY-UHFFFAOYSA-M |

Kanonische SMILES |

CC[Sn](CC)(CC)OC(=O)C=C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Acryloyloxy)(triethyl)stannane typically involves the reaction of acryloyl chloride with triethylstannane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acryloyl chloride. The general reaction scheme is as follows:

Acryloyl chloride+TriethylstannaneTriethylamine(Acryloyloxy)(triethyl)stannane+Hydrochloric acid

Industrial Production Methods

While specific industrial production methods for (Acryloyloxy)(triethyl)stannane are not well-documented, the general principles of organotin compound synthesis apply. These methods often involve continuous flow processes to ensure efficient and scalable production. Continuous flow processes are advantageous due to their ability to control reaction conditions precisely and minimize side reactions .

Analyse Chemischer Reaktionen

Types of Reactions

(Acryloyloxy)(triethyl)stannane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides.

Reduction: Reduction reactions can convert the tin center to a lower oxidation state.

Substitution: The acryloyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or alcohols can react with the acryloyloxy group under basic conditions.

Major Products Formed

Oxidation: Tin oxides and acrylate derivatives.

Reduction: Reduced tin species and acrylate derivatives.

Substitution: Substituted organotin compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

(Acryloyloxy)(triethyl)stannane has several applications in scientific research:

Polymer Chemistry: It is used as a monomer or comonomer in the synthesis of polymers with unique properties.

Materials Science: The compound is utilized in the development of advanced materials, including coatings and adhesives.

Biomedical Research: Organotin compounds, including (Acryloyloxy)(triethyl)stannane, are studied for their potential use in drug delivery systems and as anticancer agents.

Wirkmechanismus

The mechanism of action of (Acryloyloxy)(triethyl)stannane involves its interaction with molecular targets through its tin center and acryloyloxy group. The tin center can coordinate with various ligands, while the acryloyloxy group can undergo polymerization or other chemical transformations. These interactions can affect cellular pathways and molecular processes, making the compound useful in various applications .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

(a) Triethyl vs. Tributyl Substituents

- (Acryloyloxy)(triethyl)stannane (C₉H₁₈O₂Sn, MW ≈ 276.7 g/mol*) vs. Tributyltin compounds are historically linked to higher environmental toxicity and bioaccumulation, leading to stricter regulations. Triethyl derivatives may exhibit lower persistence but are still regulated .

(b) Aryl vs. Alkyl Substituents

- Triphenyltin Acetate (C₂₀H₁₈O₂Sn, MW 409.07 g/mol ):

- The phenyl groups increase steric bulk and electron-withdrawing effects, stabilizing the tin center and altering reactivity. Triphenyltin compounds are widely used as fungicides but face bans due to acute toxicity .

- In contrast, triethyltin derivatives like (acryloyloxy)(triethyl)stannane are less stable but more reactive in organic synthesis.

(c) Ester Group Modifications

- [(Chloroacetyl)oxy]methyldiphenylstannane (C₁₅H₁₅ClO₂Sn, MW 381.48 g/mol ): The chloroacetyloxy group introduces electron-withdrawing chlorine, enhancing electrophilicity at the tin center.

- Tributyl[(methoxymethoxy)methyl]stannane (C₁₆H₃₄O₃Sn, MW 393.15 g/mol ):

- The methoxymethoxymethyl group acts as a hydroxymethyl anion equivalent, enabling nucleophilic reactions in synthesis. The acryloyloxy group instead participates in Michael additions or radical polymerizations.

Data Table: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.